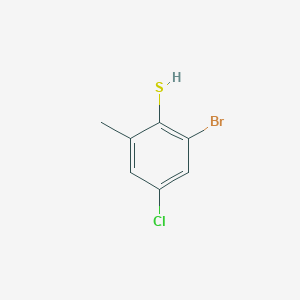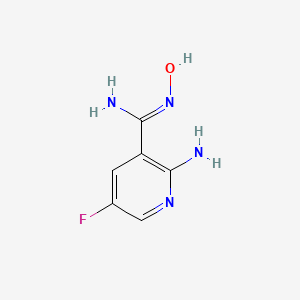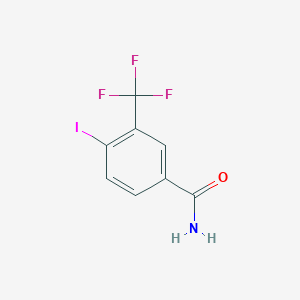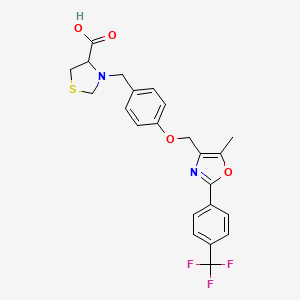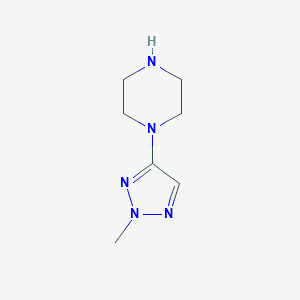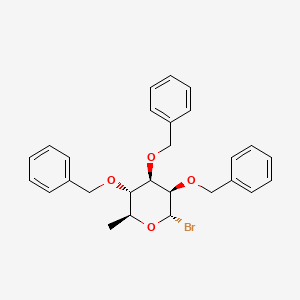
(2S,3R,4R,5S,6S)-2-bromo-6-methyl-3,4,5-tris(phenylmethoxy)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4R,5S,6S)-2-bromo-6-methyl-3,4,5-tris(phenylmethoxy)oxane is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its bromine atom at the second position, a methyl group at the sixth position, and three phenylmethoxy groups at the third, fourth, and fifth positions of the oxane ring. The stereochemistry of the compound is specified by the (2S,3R,4R,5S,6S) configuration, indicating the spatial arrangement of the substituents around the oxane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S,6S)-2-bromo-6-methyl-3,4,5-tris(phenylmethoxy)oxane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the oxane ring are protected using phenylmethoxy groups to prevent unwanted reactions during subsequent steps.
Bromination: The protected oxane is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromine atom at the second position.
Methylation: The methyl group is introduced at the sixth position using a methylating agent such as methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,4R,5S,6S)-2-bromo-6-methyl-3,4,5-tris(phenylmethoxy)oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Products include hydroxylated or aminated derivatives.
Oxidation: Products include oxo derivatives or carboxylic acids.
Reduction: Products include dehalogenated compounds or reduced functional groups.
Applications De Recherche Scientifique
(2S,3R,4R,5S,6S)-2-bromo-6-methyl-3,4,5-tris(phenylmethoxy)oxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S,3R,4R,5S,6S)-2-bromo-6-methyl-3,4,5-tris(phenylmethoxy)oxane involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and phenylmethoxy groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R,4R,5S,6S)-2-chloro-6-methyl-3,4,5-tris(phenylmethoxy)oxane: Similar structure but with a chlorine atom instead of bromine.
(2S,3R,4R,5S,6S)-2-iodo-6-methyl-3,4,5-tris(phenylmethoxy)oxane: Similar structure but with an iodine atom instead of bromine.
(2S,3R,4R,5S,6S)-2-fluoro-6-methyl-3,4,5-tris(phenylmethoxy)oxane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of (2S,3R,4R,5S,6S)-2-bromo-6-methyl-3,4,5-tris(phenylmethoxy)oxane lies in its specific stereochemistry and the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs.
Propriétés
Formule moléculaire |
C27H29BrO4 |
|---|---|
Poids moléculaire |
497.4 g/mol |
Nom IUPAC |
(2S,3R,4R,5S,6S)-2-bromo-6-methyl-3,4,5-tris(phenylmethoxy)oxane |
InChI |
InChI=1S/C27H29BrO4/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-27H,17-19H2,1H3/t20-,24-,25+,26+,27+/m0/s1 |
Clé InChI |
MJZXQAVNDOYDAP-CMKGNXEASA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)Br)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES canonique |
CC1C(C(C(C(O1)Br)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


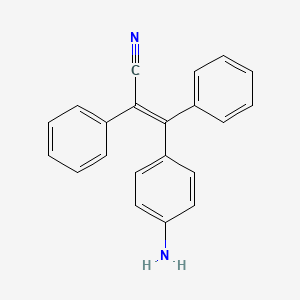
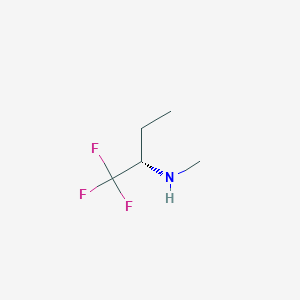
![dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate](/img/structure/B15202972.png)
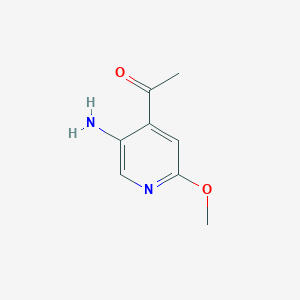
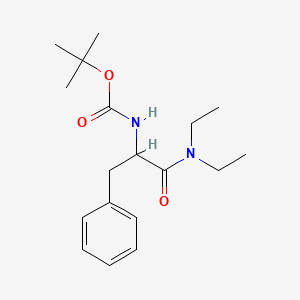
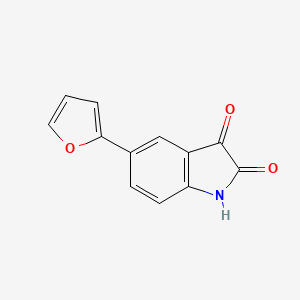
![[2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide](/img/structure/B15202997.png)
![3-Chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine](/img/structure/B15203004.png)
